molecular formula C22H54O5Si4 B12096968 Lauryl PEG-8 Dimethicone

Lauryl PEG-8 Dimethicone

Cat. No.: B12096968
M. Wt: 511.0 g/mol
InChI Key: WKUHOZZRUNWQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauryl PEG-8 Dimethicone is a silicone-based compound widely used in the cosmetics and personal care industry. It is known for its excellent emulsifying properties, which help in blending water and oil phases in formulations. This compound is particularly valued for its ability to provide a smooth, silky texture to products, enhancing their spreadability and sensory appeal.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauryl PEG-8 Dimethicone is synthesized through a process called ethoxylation, where ethylene oxide is reacted with lauryl dimethicone. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper attachment of polyethylene glycol (PEG) chains to the dimethicone molecule. The length of the PEG chains determines the numerical designation, such as PEG-8.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The process begins with the preparation of lauryl dimethicone, followed by the gradual addition of ethylene oxide under controlled conditions. The reaction is monitored to achieve the desired degree of ethoxylation, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lauryl PEG-8 Dimethicone primarily undergoes substitution reactions due to the presence of reactive silicon-oxygen bonds. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the silicone backbone.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and alcohols. These reactions typically occur at moderate temperatures (50-100°C) and may require catalysts such as platinum or tin compounds.

    Hydrolysis Reactions: These reactions involve water and can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide). The conditions vary depending on the desired rate of hydrolysis.

Major Products Formed

    Substitution Reactions: The major products are modified silicones with different alkyl or alkoxy groups attached to the silicon atoms.

    Hydrolysis Reactions: The primary products are silanols and siloxanes, which can further condense to form cross-linked silicone networks.

Scientific Research Applications

Chemistry

In chemistry, Lauryl PEG-8 Dimethicone is used as a surfactant and emulsifier in various formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex mixtures, including those used in analytical and synthetic chemistry.

Biology

In biological research, this compound is utilized in the formulation of cell culture media and other biological assays. Its non-toxic nature and excellent biocompatibility make it suitable for applications involving living cells and tissues.

Medicine

This compound is employed in the pharmaceutical industry as an excipient in topical formulations. It enhances the spreadability and absorption of active ingredients, improving the efficacy of medicinal creams and ointments.

Industry

In the industrial sector, this compound is used in the production of personal care products such as shampoos, conditioners, and lotions. Its ability to provide a smooth, silky feel and improve the texture of products is highly valued.

Mechanism of Action

Lauryl PEG-8 Dimethicone exerts its effects primarily through its surfactant properties. It reduces the surface tension between water and oil phases, allowing them to mix more easily. At the molecular level, the PEG chains interact with water molecules, while the dimethicone backbone interacts with oil molecules, stabilizing the emulsion. This dual interaction is key to its effectiveness as an emulsifier.

Comparison with Similar Compounds

Similar Compounds

    PEG-8 Dimethicone: Similar in structure but lacks the lauryl group, making it less hydrophobic.

    Lauryl Dimethicone: Contains the lauryl group but lacks the PEG chains, reducing its emulsifying properties.

    Dimethicone: A basic silicone compound without PEG or lauryl groups, used primarily for its lubricating properties.

Uniqueness

Lauryl PEG-8 Dimethicone is unique due to its balanced hydrophilic and hydrophobic properties, provided by the PEG chains and lauryl group, respectively. This balance makes it an excellent emulsifier, capable of stabilizing a wide range of formulations.

Properties

Molecular Formula

C22H54O5Si4

Molecular Weight

511.0 g/mol

IUPAC Name

2-[[[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-methylsilyl]oxy-dimethylsilyl]oxyethanol

InChI

InChI=1S/C22H54O5Si4/c1-10-11-12-13-14-15-16-17-18-19-22-31(9,26-29(5,6)24-21-20-23)27-30(7,8)25-28(2,3)4/h23H,10-22H2,1-9H3

InChI Key

WKUHOZZRUNWQIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C)(O[Si](C)(C)OCCO)O[Si](C)(C)O[Si](C)(C)C

Origin of Product

United States

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